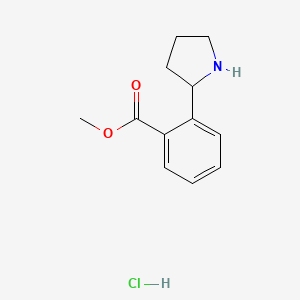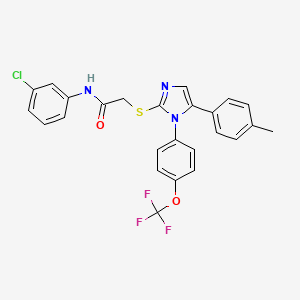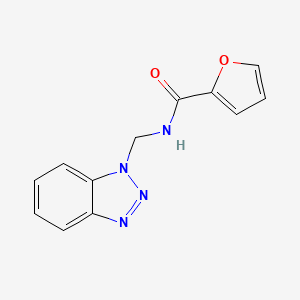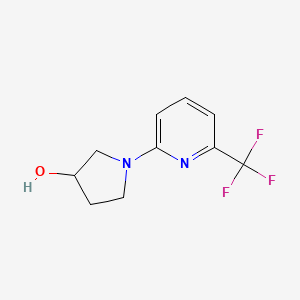![molecular formula C23H21FN6O4S B2392056 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide CAS No. 852154-19-9](/img/structure/B2392056.png)
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H21FN6O4S and its molecular weight is 496.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Radiosynthesis for Imaging Applications Compounds within the pyrimidine and triazole families have been explored for their utility in radiolabeling and imaging. For example, the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging has involved similar chemical scaffolds. These compounds are valuable in neurology and oncology for visualizing biological processes at the molecular level (Dollé et al., 2008).
Anticancer and Antimicrobial Activities Research into similar chemical structures has shown significant potential in the development of new anticancer and antimicrobial agents. For instance, compounds derived from pyrimidine-triazole conjugates have been studied for their COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting a role in developing new therapeutics (Abu‐Hashem et al., 2020). Additionally, novel pyrimidine derivatives have shown antimicrobial activity against selected bacterial and fungal strains, indicating their potential in addressing drug-resistant infections (Majithiya & Bheshdadia, 2022).
Antiviral Research Compounds with a pyrimidine base have also been synthesized and characterized for their antiviral properties, including potential applications in combating COVID-19. Such compounds undergo detailed quantum chemical, molecular docking, and spectroscopic analysis to assess their efficacy and interaction with viral proteins (Mary et al., 2020).
Herbicidal and Agricultural Applications Research into triazolinone derivatives, which share structural motifs with the compound , has explored their use as herbicides, highlighting the versatility of such chemical frameworks in agricultural sciences as well (Luo et al., 2008).
Drug Design and Development The structural analysis and modification of pyrimidine and triazole derivatives for improved therapeutic profiles have been a significant area of research. Such studies often involve the design and synthesis of novel compounds for targeted therapies, including cancer treatment, demonstrating the critical role of these chemical structures in medicinal chemistry and drug development processes (Gangjee et al., 2008).
Propiedades
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O4S/c1-2-34-18-6-4-3-5-17(18)26-21(32)13-35-23-29-28-19(11-15-12-20(31)27-22(33)25-15)30(23)16-9-7-14(24)8-10-16/h3-10,12H,2,11,13H2,1H3,(H,26,32)(H2,25,27,31,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYGRSRVXVDFIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2391976.png)


![7-(4-fluorophenyl)-6-(2,3,4-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2391980.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]propanamide](/img/structure/B2391987.png)
![2,4-di-tert-butyl-6-{[(E)-(4-fluorophenyl)methylidene]amino}phenol](/img/structure/B2391988.png)
![2-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2391989.png)
![3-[2-(tritylamino)ethyl]-1H-indol-5-ol](/img/structure/B2391991.png)


![N-[(4-chlorophenyl)(cyano)methyl]-2-(2-fluoro-4-nitrophenyl)acetamide](/img/structure/B2391996.png)
